2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate is a complex organic compound that features a combination of nitrophenyl, quinolinylsulfonyl, and piperidine carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the nitrophenyl intermediate: This can be achieved by nitration of a suitable aromatic precursor.
Synthesis of the quinolinylsulfonyl intermediate: This involves sulfonylation of quinoline.
Coupling reactions: The final compound is formed by coupling the nitrophenyl and quinolinylsulfonyl intermediates with a piperidine carboxylate derivative under specific reaction conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7S/c27-20(18-5-1-7-19(14-18)26(29)30)15-33-23(28)17-9-12-25(13-10-17)34(31,32)21-8-2-4-16-6-3-11-24-22(16)21/h1-8,11,14,17H,9-10,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAXCGRSAZUFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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